![molecular formula C12H10N4S B1415403 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-16-0](/img/structure/B1415403.png)
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Übersicht
Beschreibung
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound with a unique structure that combines a pyrazole ring with a pyridazine ring.
Wirkmechanismus
Mode of Action
It’s known that pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .
Result of Action
Related compounds have shown significant inhibitory activity in certain cell lines , suggesting potential antitumor activity.
Biochemische Analyse
Biochemical Properties
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with enzymes such as nitric oxide synthase, where it downregulates the expression of inducible nitric oxide synthase . Additionally, this compound interacts with proteins involved in neuroprotection, exhibiting a high cell viability index . These interactions suggest that the compound can modulate biochemical pathways by influencing enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective properties, enhancing cell viability and reducing oxidative stress . It also affects cell signaling pathways by modulating the expression of genes involved in inflammation and apoptosis. In cancer cells, this compound exhibits cytotoxic activity, inhibiting cell proliferation and inducing cell death . These cellular effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . Additionally, this compound can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole-3,5-diamine with a suitable dicarbonyl compound in the presence of a sulfur source . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyridazine derivatives, such as:
- 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]triazine
Uniqueness
What sets 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol apart is its thiol group, which imparts unique reactivity and potential for forming strong interactions with metal ions or other electrophiles. This makes it particularly valuable in applications requiring specific binding properties .
Eigenschaften
IUPAC Name |
4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWLQHDYHGBMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



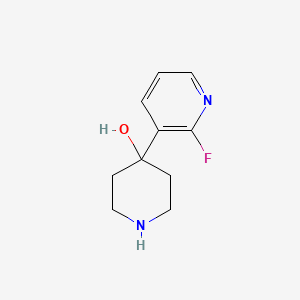
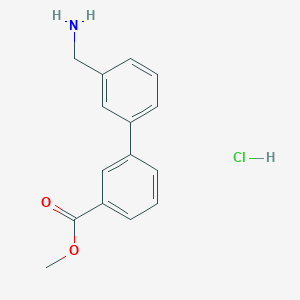
![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)
![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)
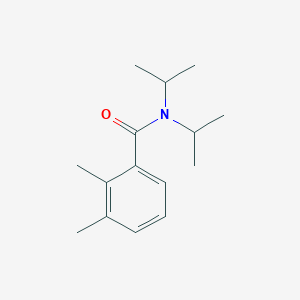
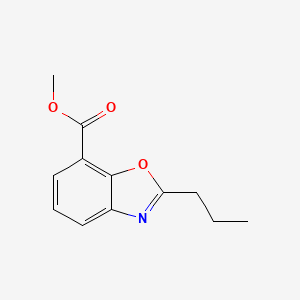
![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)
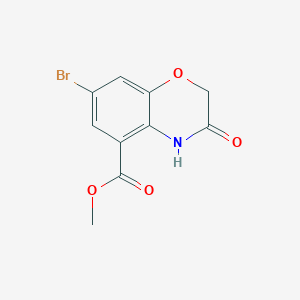
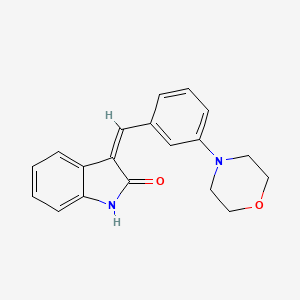
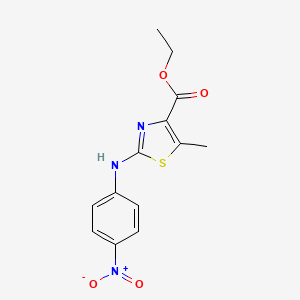

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)

